molecular formula C11H12N2O3S B2609469 1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide CAS No. 1788677-91-7

1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide

Cat. No.: B2609469
CAS No.: 1788677-91-7
M. Wt: 252.29
InChI Key: CSFGIONRWRRXFS-UHFFFAOYSA-N
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Description

1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered significant interest due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the protection of an amino group followed by a Friedel-Crafts reaction to introduce the benzo[d]isoxazole scaffold . The cyclopropylmethanesulfonamide moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This approach is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for high-affinity interactions .

Comparison with Similar Compounds

Uniqueness: 1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide stands out due to its combined structural features, which confer unique biological and chemical properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-cyclopropylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-17(15,13-8-5-6-8)7-10-9-3-1-2-4-11(9)16-12-10/h1-4,8,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFGIONRWRRXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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